2-(3-Nitrophenyl)-1h-benzimidazole

Description

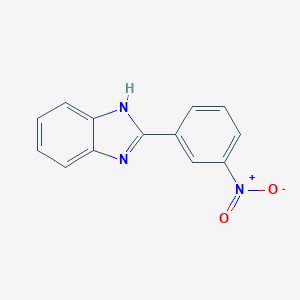

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFINXAYWOKPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165662 | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15456-62-9 | |

| Record name | 2-(3-Nitrophenyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15456-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 3 Nitrophenyl 1h Benzimidazole and Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing 2-(3-nitrophenyl)-1H-benzimidazole primarily rely on the condensation of an aromatic diamine with an aldehyde.

Condensation Reactions Utilizing o-Phenylenediamine (B120857) and 3-Nitrobenzaldehyde (B41214)

A common and well-established method for the synthesis of this compound involves the direct condensation of o-phenylenediamine with 3-nitrobenzaldehyde. smolecule.comijariie.com This reaction is a cornerstone in the formation of the benzimidazole (B57391) scaffold. nih.gov The fundamental process consists of the reaction between these two precursors, which under appropriate conditions, leads to the formation of the desired product. smolecule.comijariie.com In some variations of this method, the bisulfite adduct of the aromatic aldehyde is pre-formed before the reaction. ijariie.com

The reaction between o-phenylenediamine and various aldehydes can be conducted under different conditions to yield 2-substituted benzimidazoles. ijariie.com While this method is straightforward, it can sometimes require harsh conditions or result in the formation of side products, necessitating further purification steps. nih.gov

Application of Acid Catalysis in Condensation Protocols

To enhance the efficiency of the condensation reaction, various acid catalysts are often employed. smolecule.comnih.gov These catalysts facilitate the reaction between o-phenylenediamine and 3-nitrobenzaldehyde, leading to higher yields and often milder reaction conditions. nih.gov A range of acids have been successfully utilized, including chlorosulfonic acid and p-toluenesulfonic acid. nih.govorientjchem.org The use of an acid catalyst is a key feature in many synthetic protocols for benzimidazole derivatives. rsc.org

The choice of catalyst can significantly influence the reaction's outcome. For instance, some protocols may utilize Lewis acids or mineral acids to improve both the yield and purity of the final product. dergipark.org.tr The catalytic action of these acids is crucial in promoting the cyclization step that forms the imidazole (B134444) ring. rsc.org

A variety of catalysts have been reported for the synthesis of benzimidazole derivatives, highlighting the importance of this approach in organic synthesis. Some examples of catalysts used in these reactions are presented in the table below.

| Catalyst researchgate.net |

| Zeolite researchgate.net |

| L-proline researchgate.net |

| Iodine researchgate.net |

| Hydrogen peroxide researchgate.net |

| Boron trifluoride diethyl etherate researchgate.net |

| Zirconyl(IV) chloride researchgate.net |

| Phospho sulfonic acid researchgate.net |

| Al2O3/CuI/PANI nanocomposite nih.gov |

| p-toluenesulfonic acid nih.gov |

| ZnO-NPs researchgate.net |

| Erbium(III) trifluoromethanesulfonate (B1224126) nih.gov |

Expedited Synthesis Approaches

In response to the demand for more rapid and efficient synthetic methods, several expedited approaches have been developed for the synthesis of this compound and its analogues.

Optimization of Reaction Parameters in Accelerated Methods

To maximize the benefits of expedited synthesis, careful optimization of reaction parameters is crucial. In microwave-assisted synthesis, factors such as reaction time, temperature, and the choice of catalyst can significantly impact the outcome. mdpi.compreprints.org For instance, studies have shown that by adjusting these parameters, it is possible to achieve quantitative yields of 1,2-disubstituted benzimidazoles in as little as 5 minutes. mdpi.com

The optimization process often involves systematically varying one parameter while keeping others constant to identify the ideal conditions for a specific reaction. preprints.org This can lead to the development of highly efficient and selective protocols for the synthesis of benzimidazole derivatives. mdpi.com The use of solvent-free conditions in combination with microwave irradiation further enhances the green credentials of these methods. mdpi.com

The following table illustrates the effect of optimizing reaction conditions on the yield of a 1,2-disubstituted benzimidazole.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | H2O | 25 | 120 | 1.8 |

| 2 | CH3CN | 25 | 120 | 2.5 |

| 3 | Toluene | 25 | 120 | 1.5 |

| 4 | H2O | 60 | 120 | 59.6 |

| 5 | Solvent-free | 60 | 10 | 91.5 |

| 6 | Solvent-free (with Er(OTf)3) | 60 | 5 | 99.9 |

Adapted from a study on the highly efficient synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation. preprints.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound and other heterocyclic compounds. eprajournals.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize the environmental impact of chemical processes. orgchemres.orgjksus.org

One approach is the use of water as a solvent, which is a significant improvement over hazardous organic solvents. orgchemres.orgresearchgate.net Catalyst-free and solvent-free conditions, often in conjunction with microwave irradiation, represent another important green synthetic strategy. jksus.orgscirp.org The development of methods that utilize renewable feedstocks and natural catalysts, such as pomegranate peel powder, further contributes to the sustainability of benzimidazole synthesis. eprajournals.comnanobioletters.com These green approaches not only reduce waste but can also lead to simpler work-up procedures and higher purity products. jksus.org

Aqueous and Solvent-Free Reaction Environments

The development of synthetic protocols in aqueous media or entirely without solvents represents a significant advancement in green chemistry. These methods reduce or eliminate the need for volatile and often toxic organic solvents.

One straightforward approach involves the direct condensation of o-phenylenediamine with 3-nitrobenzaldehyde. Research has demonstrated that this reaction can proceed effectively in water, a benign and economical solvent. For instance, a transition-metal-free method for synthesizing 2-arylbenzimidazoles has been developed where the intramolecular cyclization of N-(2-iodoaryl)benzamidine occurs in water with potassium carbonate at 100 °C, affording the products in moderate to high yields. acs.org Another eco-friendly procedure utilizes erbium(III) trifluoromethanesulfonate [Er(OTf)₃] as a catalyst in water, which can selectively yield either mono- or di-substituted benzimidazoles depending on the reaction conditions. mdpi.comresearchgate.net In some cases, simply heating the reactants in water is sufficient. For example, a one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes has been successfully carried out using a Zn/NaHSO₃ system in water at 100°C. rsc.org

Solvent-free, or neat, conditions have also proven highly effective. A simple and efficient one-pot method involves grinding o-phenylenediamine with an appropriate aldehyde at room temperature, followed by heating to 140°C, to produce benzimidazole derivatives with high atom economy. nih.gov Similarly, reactions can be performed under solvent-free conditions using catalysts like nano-SnCl₄/SiO₂ at 90°C or nano-TiCl₄.SiO₂ at 60°C, which are easily recovered and reused. ijeas.orgsid.ir Some reactions can even proceed without any catalyst, such as the grinding of o-phenylenediamine and 1,3-dichloroacetone (B141476) at room temperature to form dihydro-1H-benzo[d]imidazoles. tsijournals.com

These aqueous and solvent-free methods offer substantial benefits, including simplified work-up procedures, reduced waste generation, and improved safety profiles, making them attractive for both laboratory-scale synthesis and industrial applications.

Employment of Eco-Friendly Catalytic Systems

The use of environmentally benign and reusable catalysts is a cornerstone of modern green synthesis. For the preparation of this compound and its analogues, several such catalytic systems have been successfully employed.

Sodium Hydrogen Sulfite (B76179) (NaHSO₃)

Sodium hydrogen sulfite and the related sodium metabisulfite (B1197395) (Na₂S₂O₅) are inexpensive, easy to handle, and effective reagents for the synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aldehydes. rjptonline.orgbiointerfaceresearch.com The reaction involves a one-pot reductive cyclocondensation. rsc.org Microwave irradiation has been used to significantly accelerate the reaction, reducing times from hours to minutes and improving yields. researchgate.netnih.gov For example, the reaction of o-phenylenediamine with 3-nitrobenzaldehyde using sodium hydrogen sulfite in dimethylacetamide under microwave irradiation proceeds efficiently. researchgate.net This system is also effective for producing 2-alkylbenzimidazoles, which can sometimes be challenging to synthesize. researchgate.net A study optimizing the synthesis of this compound derivatives specifically used sodium hydrogen sulfite in the initial condensation step. tandfonline.com

Nano-TiCl₄·SiO₂

Nano-TiCl₄·SiO₂ is a solid acid catalyst that is synthesized from the reaction of nano-silica gel with titanium tetrachloride. ijeas.org It has proven to be a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles. ijeas.orgnih.gov The reaction typically involves the condensation of an o-phenylenediamine with an aldehyde under solvent-free conditions at a moderate temperature (e.g., 60°C). ijeas.org The catalyst's advantages include high efficiency, reusability (though with a gradual decline in activity), and simple separation from the reaction mixture by filtration. ijeas.orgnih.gov A proposed mechanism suggests the catalyst activates the aldehyde's carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. ijeas.org

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. They can function as both the solvent and the catalyst. Acidic ionic liquids, such as 1-benzyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bnmim]HSO₄), have been used to catalyze the condensation of o-phenylenediamines and aromatic aldehydes under solvent-free microwave irradiation, leading to excellent yields in short reaction times. mdpi.com Other ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) have also been used effectively, promoting the reaction at elevated temperatures (120°C) and serving as a recyclable medium. Some protocols employ ionic liquids in an aqueous medium, combining the benefits of both green solvents.

| Catalytic System | Typical Reactants | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sodium Hydrogen Sulfite (NaHSO₃) | o-Phenylenediamine, 3-Nitrobenzaldehyde | Microwave irradiation, DMA, 3-5 min | Rapid, efficient, inexpensive reagent | researchgate.net |

| Nano-TiCl₄·SiO₂ | o-Phenylenediamine, Aromatic Aldehydes | Solvent-free, 60°C | Reusable, efficient, easy work-up | ijeas.org |

| Ionic Liquid ([bnmim]HSO₄) | o-Phenylenediamine, Aromatic Aldehydes | Solvent-free, Microwave (450W), 5-8 min | Fast, high yield, environmentally benign | mdpi.com |

| Ionic Liquid ([bmim][BF₄]) | Phenylenediamine, Benzaldehyde derivatives | 120°C, 3 hours | Green solvent, increased yield, mild conditions |

Strategies for Structural Diversification and Derivatization

The core structure of this compound serves as a versatile scaffold for further chemical modification. Derivatization strategies primarily focus on substitution at the N-1 position of the imidazole ring or modification of the functional groups to create more complex molecules and hybrid structures.

N-Substitution Reactions (e.g., N-Alkylation, N-Benzoylation)

The hydrogen atom on the imidazole nitrogen (N-1) is readily substituted, allowing for the introduction of a wide variety of functional groups through N-alkylation or N-acylation reactions.

N-Alkylation is a common strategy to enhance the lipophilicity of benzimidazole derivatives. The general procedure involves reacting the parent 2-arylbenzimidazole with an alkyl or benzyl (B1604629) halide in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like acetone (B3395972) or DMF. rjptonline.orgbiointerfaceresearch.com Microwave-assisted methods have been shown to improve reaction yields and reduce reaction times significantly compared to conventional heating. rjptonline.orgbiointerfaceresearch.com For example, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized by reacting the 2,6-disubstituted benzimidazole with various halides under both conventional heating and microwave irradiation, with the latter providing higher yields. rjptonline.org A specific example relevant to the title compound is the synthesis of ethyl [this compound-1-yl] acetate, achieved by reacting this compound with ethyl chloroacetate (B1199739). tandfonline.com This N-alkylated ester then serves as an intermediate for further derivatization.

N-Acylation introduces an acyl group to the nitrogen atom. This can be achieved by reacting the benzimidazole with acylating agents like acetic anhydride (B1165640) or acetyl chloride. In some cases, N-acylation can be a competing pathway or a desired outcome depending on the catalyst and reaction conditions. For instance, studies on the copper-catalyzed acylation of benzimidazoles with phenylacetic acids showed that using CuBr as the catalyst and pyridine (B92270) as the base selectively yielded N-acylated tertiary amides. sid.ir

Synthesis of Acylamide Derivatives

A key derivatization strategy involves the introduction of an acetamide (B32628) group, often at the N-1 position, to create acylamide derivatives. A common synthetic route to these compounds is a multi-step process.

One reported synthesis of 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives begins with the formation of the this compound core. tandfonline.com This is followed by N-alkylation with ethyl chloroacetate via a nucleophilic substitution reaction to yield ethyl [this compound-1-yl] acetate. tandfonline.com In the final step, this ester undergoes amidation, where it is treated with various amines, leading to the substitution of the ethoxy group and the formation of the desired N-substituted acetamide derivatives. tandfonline.com

Another approach involves the direct reaction of a 2-aryl-1H-benzimidazole with a 2-chloro-N-(aryl)-acetamide via a nucleophilic substitution reaction to furnish 2-aryl-N1-arylacetamido benzimidazoles. ijeas.org This method directly couples the pre-formed acetamide side chain to the benzimidazole nitrogen.

| Derivative Type | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| N-Alkylated Derivatives | Nucleophilic substitution at N-1 | Alkyl/benzyl halides, K₂CO₃ or NaH | rjptonline.orgbiointerfaceresearch.com |

| N-Acylamide Derivatives | Multi-step: N-alkylation with ethyl chloroacetate followed by amidation | Ethyl chloroacetate, various amines | tandfonline.com |

| N-Arylacetamido Derivatives | Nucleophilic substitution with a chloro-acetamide | 2-Chloro-N-(aryl)-acetamides | ijeas.org |

Development of Hybrid Structures (e.g., Benzimidazole-Triazole Hybrids)

Creating hybrid molecules that incorporate the benzimidazole scaffold with other heterocyclic systems, such as triazoles, is a modern strategy in medicinal chemistry to develop compounds with novel properties. The synthesis of benzimidazole-triazole hybrids is typically achieved using copper-catalyzed azide-alkyne cycloaddition, a prominent example of "click chemistry."

The general synthetic route begins with the modification of the benzimidazole core to introduce either an alkyne or an azide (B81097) functional group. For example, 2-mercaptobenzimidazole (B194830) can be S-alkylated with propargyl bromide to introduce a terminal alkyne group. This propargylated benzimidazole then serves as the alkyne component in the click reaction. The other component is a suitably substituted aryl azide, which can be prepared from aryl amines. The cycloaddition reaction between the alkyne-functionalized benzimidazole and the aryl azide, often catalyzed by a copper(I) source (e.g., generated in situ from CuSO₄·5H₂O and sodium ascorbate), efficiently and selectively yields the 1,4-disubstituted 1,2,3-triazole ring, linking the two heterocyclic moieties. This modular approach allows for the creation of a diverse library of hybrid compounds by varying the substituents on both the benzimidazole and the azide precursors.

Q & A

Q. What are unresolved challenges in synthesizing enantiomerically pure derivatives of this compound?

- Answer :

- Chiral resolution : Racemic mixtures form due to planar benzimidazole symmetry. Strategies include:

- Chiral auxiliaries (e.g., (R)-pantoprazole’s sulfinyl group) .

- Asymmetric catalysis using TiCp2Cl2 to control N-arylmethyl substitution .

- Characterization hurdles : Circular dichroism (CD) and chiral HPLC are required to confirm enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.